N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide
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Overview
Description
N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group and a piperidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide typically involves the reaction of 2,5-dichloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.
Scientific Research Applications
N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-(1-piperidinyl)acetamide
- N-(3,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide
- N-(2,5-Dichlorophenyl)-2-(1-morpholinyl)acetamide
Uniqueness
N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidinyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H16Cl2N2O |
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Molecular Weight |
287.18 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-4-5-11(15)12(8-10)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
InChI Key |
COEBCCQVOQWFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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